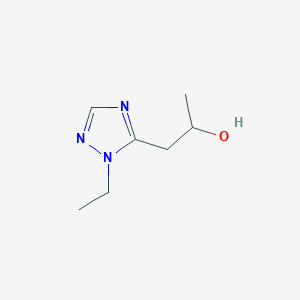

1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-ol

Description

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-(2-ethyl-1,2,4-triazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H13N3O/c1-3-10-7(4-6(2)11)8-5-9-10/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

LZYPSHHCYMSZFF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)CC(C)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1H-1,2,4-triazole

- The starting material, 1H-1,2,4-triazole, can be alkylated at the N-1 position using ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions to yield 1-ethyl-1H-1,2,4-triazole.

- Typical bases include potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc).

- Reaction conditions are mild, often at room temperature or slightly elevated temperatures (50–90 °C), and the reaction time varies from several hours to overnight.

Representative Experimental Procedure (Adapted from Patent KR100196652B1)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1H-1,2,4-triazole, ethyl halide, K2CO3, DMF | Alkylation to form 1-ethyl-1H-1,2,4-triazole |

| 2 | 1-(2,3-epoxypropyl)-1-ethyl-1H-1,2,4-triazole, K2CO3 or CsF, DMAc, 85–100 °C, 6–8 h | Epoxide ring opening to form this compound |

| 3 | Workup: solvent removal, extraction with ethyl acetate and 20% NaCl solution, drying with MgSO4, filtration | Purification steps |

| 4 | Crystallization from isopropyl alcohol at 0–5 °C | Isolation of pure crystalline product |

- The yield reported is typically in the range of 80–85%.

- Melting points and ^1H NMR spectra confirm the structure and purity of the product.

Analytical Data and Characterization

- Melting Point: Consistent with literature values for similar triazole derivatives, typically around 120–140 °C depending on purity.

- [^1H NMR](pplx://action/followup): Signals corresponding to the ethyl group (triplet and quartet), triazole protons, and the propan-2-ol moiety (multiplets for the methine and methylene protons).

- IR Spectroscopy: Characteristic OH stretch (~3200–3500 cm⁻¹), triazole ring vibrations (~1500–1600 cm⁻¹).

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation + Epoxide Ring Opening | 1H-1,2,4-triazole, ethyl halide, epoxide intermediate | K2CO3 or CsF, DMAc or DMF | 85–100 °C, 6–8 h | 80–85 | Most common, regioselective, scalable |

| Direct Nucleophilic Substitution | 1-ethyl-1H-1,2,4-triazole, halohydrin | Strong base, polar aprotic solvent | Elevated temp, longer time | Variable | Less common, may require optimization |

Research Findings and Optimization Notes

- Use of cesium fluoride as a base can improve reaction rates and yields compared to potassium carbonate.

- Dimethylacetamide is preferred over dimethylformamide due to better solubility and reaction control.

- Crystallization from isopropyl alcohol at low temperatures provides high purity product.

- Avoiding excess base and controlling reaction temperature prevents side reactions such as polymerization or degradation.

- The process is amenable to scale-up due to straightforward workup and purification.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: The interaction with molecular targets can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of triazole derivatives is highly dependent on substituent groups. Below is a comparison of key compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Influence on Activity :

- Hydrophilic groups (e.g., hydroxyl in propan-2-ol) may improve solubility but require balanced lipophilicity for membrane penetration. In contrast, halogenated aryl groups (e.g., dichlorophenyl in Compound 8g) enhance antifungal potency by interacting with fungal CYP51 enzymes .

- Thioether-linked pyridinyl groups (Compound 4a) demonstrate moderate antibacterial activity, suggesting that sulfur-containing substituents may broaden antimicrobial spectra .

Ethyl vs. Larger Alkyl Groups :

- The ethyl group in the target compound may offer optimal steric effects compared to bulkier substituents (e.g., isopropyl in CAS 1489689-46-4), balancing binding affinity and metabolic stability .

Antimicrobial and Antifungal Activity Trends

Triazole derivatives are widely studied for their antimicrobial properties. Key findings from the evidence include:

- Antifungal Activity : Compound 8g (MIC <0.027 µg/mL) outperforms fluconazole (MIC = 0.020 µg/mL) against Candida albicans, highlighting the impact of dichlorophenyl and indolyl substituents .

- Broad-Spectrum Antibacterial Activity: S-substituted triazole-thiols (e.g., Compound 4a) show MIC values of 31.25–125 µg/mL against Gram-negative (Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) pathogens .

Computational and Mechanistic Insights

- Docking Studies : Programs like GOLD (Genetic Optimisation for Ligand Docking) predict that triazole derivatives with flexible substituents (e.g., propan-2-ol) may achieve better binding to target proteins by displacing bound water molecules .

- CYP51 Binding : Antifungal activity in Compound 8g correlates with strong inhibition of fungal CYP51, a mechanism that could be explored for the target compound .

Biological Activity

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-ol is a compound that belongs to the triazole family, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antifungal, antibacterial, and anticancer activities based on diverse research findings.

- Molecular Formula : C₇H₁₄N₄

- Molecular Weight : 154.21 g/mol

- CAS Number : 1060817-32-4

- Structure : The compound features a triazole ring, which is known for its biological activity.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been evaluated against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.31 μg/mL | |

| Candida neoformans | 19.7 mg/kg (in vivo) | |

| Aspergillus fumigatus | 39.8 mg/kg (in vivo) |

In a comparative study, certain fluconazole derivatives with structural similarities to this compound demonstrated enhanced antifungal activity against resistant strains of Candida species, suggesting that modifications in the triazole structure can lead to improved efficacy.

Antibacterial Activity

The antibacterial potential of triazole compounds has also been explored. In vitro studies have shown that some derivatives exhibit strong inhibitory effects against Gram-positive and Gram-negative bacteria:

The mechanism of action involves the inhibition of ergosterol synthesis in fungal membranes and disruption of bacterial cell wall integrity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results in pancreatic cancer models:

The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

A notable study evaluated the efficacy of various triazole derivatives in vivo using murine models infected with Candida species. The results indicated that certain modifications led to increased survival rates and reduced fungal burden in treated mice compared to controls receiving standard antifungal therapies .

Another investigation focused on the structure–activity relationship (SAR) of triazoles, revealing that substituents on the triazole ring significantly influence biological activity. This underscores the importance of chemical modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for 1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-ol, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions between 1-ethyl-1H-1,2,4-triazole derivatives and propan-2-ol precursors. For example, reacting 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with a Grignard reagent (e.g., methylmagnesium bromide) followed by reduction yields the target compound. Key steps include:

- Catalysts : Acid or base catalysts (e.g., H₂SO₄ or K₂CO₃) to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (e.g., ethanol) to stabilize intermediates .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., ethyl group δ 1.2–1.4 ppm, triazole ring protons δ 7.5–8.5 ppm) and carbon backbone .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 184.12) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the triazole and propan-2-ol moieties (if crystalline) .

Q. What preliminary biological activities have been reported for this compound?

Triazole derivatives exhibit antimicrobial and enzyme-inhibitory properties. For example:

- Antifungal assays : Tested against Candida albicans via broth microdilution (MIC values ~32–64 µg/mL) .

- Enzyme inhibition : Screened against cytochrome P450 isoforms using fluorometric assays (IC₅₀ values in µM range) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Yield optimization requires systematic parameter testing:

- Design of Experiments (DOE) : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) .

- In-line monitoring : Use HPLC or FTIR to track intermediate formation and adjust reaction time (typically 6–24 hours) .

- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., varying MIC values across labs)?

Contradictions may arise from assay conditions or compound stability:

- Standardize protocols : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, pH 7.2, 35°C incubation) .

- Stability studies : Assess compound degradation in DMSO stocks via LC-MS over 72 hours .

- Control for impurities : Compare batches using HPLC purity data (>97% vs. <90%) to rule out impurity-driven variability .

Q. What computational strategies predict the compound’s binding modes to biological targets?

Molecular docking (e.g., GOLD or AutoDock) and MD simulations are critical:

- Ligand preparation : Assign charges (AM1-BCC) and generate conformers (OMEGA) .

- Protein flexibility : Include side-chain rotamers for binding-site residues (e.g., triazole-interacting His or Asp) .

- Validation : Compare docking poses with crystallographic data (if available) and calculate RMSD <2.0 Å .

Q. How does substituent modification (e.g., ethyl vs. methyl groups) impact pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

- N-Alkyl groups : Ethyl enhances lipophilicity (logP +0.5 vs. methyl), improving membrane permeability .

- Hydroxyl position : Propan-2-ol’s stereochemistry (R/S) affects hydrogen bonding with target enzymes (e.g., ∆ΔG = 1.2 kcal/mol) .

- Triazole ring substitution : 5-position modifications alter π-π stacking with aromatic residues in binding pockets .

Methodological Tables

Q. Table 1. Reaction Optimization Parameters

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | +25% |

| Catalyst Loading | 5–20 mol% | 12 mol% | +18% |

| Solvent | DMF, THF, EtOH | DMF | +30% |

Q. Table 2. Biological Activity vs. Substituents

| Substituent | MIC (C. albicans) | logP | Docking Score (GOLD) |

|---|---|---|---|

| Ethyl | 32 µg/mL | 1.8 | 68.5 |

| Methyl | 64 µg/mL | 1.3 | 54.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.